molecular formula C20H36O3Sn B12561719 Tributyl(2,6-dimethoxyphenoxy)stannane CAS No. 216668-39-2

Tributyl(2,6-dimethoxyphenoxy)stannane

Cat. No.: B12561719
CAS No.: 216668-39-2
M. Wt: 443.2 g/mol
InChI Key: ORLKDSRVPJZUMY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(2,6-dimethoxyphenoxy)stannane is an organotin compound characterized by the presence of a tin atom bonded to a phenoxy group substituted with two methoxy groups at the 2 and 6 positions, and three butyl groups. This compound is of interest due to its applications in organic synthesis, particularly in radical reactions and as a reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(2,6-dimethoxyphenoxy)stannane can be synthesized through the Stille cross-coupling reaction, which involves the coupling of an aryl halide with an organotin compound in the presence of a palladium catalyst. The general reaction conditions include the use of palladium acetate (Pd(OAc)2) as the catalyst, a biarylphosphine ligand, and a base such as cesium fluoride (CsF) in a solvent like tert-butanol (t-BuOH) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

Tributyl(2,6-dimethoxyphenoxy)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in radical reactions, the product is often a dehalogenated or cyclized compound .

Scientific Research Applications

Tributyl(2,6-dimethoxyphenoxy)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(2,6-dimethoxyphenoxy)stannane primarily involves the generation of radicals through the homolytic cleavage of the tin-hydrogen bond. This radical can then participate in various chemical transformations, such as the reduction of halides or the cyclization of unsaturated compounds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Hydride: Similar in structure but lacks the phenoxy group.

    Triphenyltin Hydride: Contains phenyl groups instead of butyl groups. It is used in similar reactions but has different reactivity and toxicity profiles.

    Tributylphenylstannane: Contains a phenyl group instead of the dimethoxyphenoxy group.

Uniqueness

Tributyl(2,6-dimethoxyphenoxy)stannane is unique due to the presence of the dimethoxyphenoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly in reactions where the electronic properties of the phenoxy group can be exploited.

Properties

CAS No.

216668-39-2

Molecular Formula

C20H36O3Sn

Molecular Weight

443.2 g/mol

IUPAC Name

tributyl-(2,6-dimethoxyphenoxy)stannane

InChI

InChI=1S/C8H10O3.3C4H9.Sn/c1-10-6-4-3-5-7(11-2)8(6)9;3*1-3-4-2;/h3-5,9H,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

ORLKDSRVPJZUMY-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=C(C=CC=C1OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.